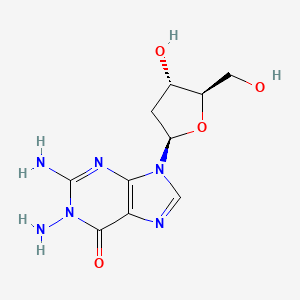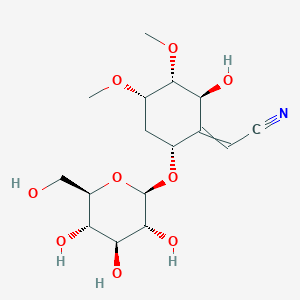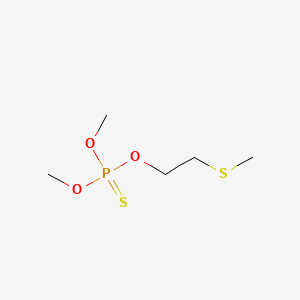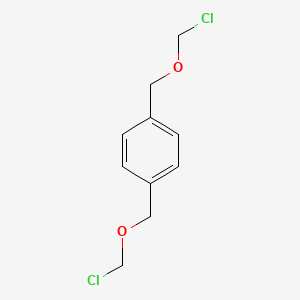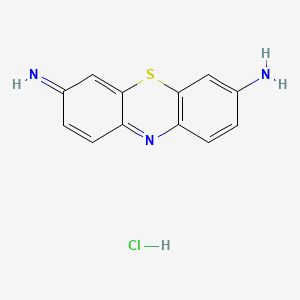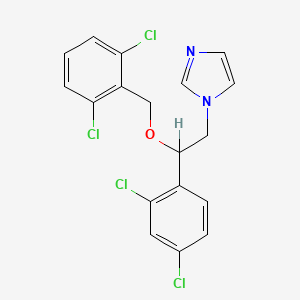
Isoconazol
Descripción general
Descripción
Isoconazol es un fármaco antifúngico azólico utilizado principalmente para tratar infecciones cutáneas y vaginales superficiales. Es conocido por su actividad de amplio espectro contra varios hongos, incluidos los dermatofitos, las levaduras y los mohos. This compound a menudo se compara con el clotrimazol en términos de efectividad .
Aplicaciones Científicas De Investigación
El isoconazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza en el estudio de los agentes antifúngicos y sus mecanismos.
Biología: El this compound se emplea en la investigación sobre infecciones fúngicas y su tratamiento.
Medicina: Se utiliza para desarrollar tratamientos para dermatomicosis y candidiasis vaginal.
Industria: El this compound se utiliza en la formulación de cremas y pomadas antifúngicas.
Mecanismo De Acción
El isoconazol ejerce sus efectos antifúngicos al inhibir la síntesis de ergosterol, un componente crucial de la membrana celular fúngica. Se dirige a la enzima lanosterol 14-α-demetilase, que participa en la conversión de lanosterol a ergosterol. Al inhibir esta enzima, el this compound altera la integridad de la membrana celular fúngica, lo que lleva a la muerte celular .
Direcciones Futuras
Isoconazole has been effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids . The rapid improvement observed with Isoconazole treatment, combined with favourable safety and tolerability, results in higher patient satisfaction, and therefore, can be an effective tool to increase treatment adherence in patients with dermatomycoses accompanied by inflammatory signs and symptoms .
Análisis Bioquímico
Biochemical Properties
Isoconazole plays a crucial role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. Isoconazole interacts with the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol . This interaction is critical for its antifungal activity.
Cellular Effects
Isoconazole exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression. The compound’s impact on cellular metabolism includes the inhibition of ergosterol synthesis, which is vital for maintaining cell membrane integrity . This disruption leads to increased membrane permeability and ultimately cell death.
Molecular Mechanism
The molecular mechanism of isoconazole involves its binding to the enzyme lanosterol 14α-demethylase, inhibiting its activity. This inhibition prevents the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . The lack of ergosterol results in increased membrane permeability, leakage of cellular contents, and cell death. Isoconazole’s antifungal activity is primarily due to this disruption of the fungal cell membrane.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoconazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that isoconazole remains effective over extended periods, maintaining its antifungal activity . Prolonged exposure may lead to resistance in some fungal strains.
Dosage Effects in Animal Models
The effects of isoconazole vary with different dosages in animal models. At therapeutic doses, isoconazole effectively treats fungal infections without causing significant adverse effects . At higher doses, toxic effects such as liver damage and allergic reactions have been observed . These findings highlight the importance of determining the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
Isoconazole is metabolized primarily in the liver through phase I and phase II metabolic reactions . The compound undergoes oxidation, reduction, and hydrolysis, followed by conjugation with glucuronic acid or sulfate. These metabolic pathways are essential for the elimination of isoconazole from the body. The enzymes involved in these pathways include cytochrome P450 enzymes, which play a crucial role in the metabolism of many drugs .
Transport and Distribution
Isoconazole is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, influencing its localization and accumulation in specific tissues. Isoconazole’s distribution is critical for its therapeutic efficacy, as it needs to reach the site of infection to exert its antifungal effects.
Subcellular Localization
The subcellular localization of isoconazole is primarily within the fungal cell membrane, where it exerts its antifungal activity . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell. This localization is essential for its function, as it needs to interact with the enzyme lanosterol 14α-demethylase to inhibit ergosterol synthesis.
Métodos De Preparación
La preparación de isoconazol implica varios pasos sintéticos:
Catálisis de la tricloroacetofenona: La materia prima tricloroacetofenona se cataliza utilizando un catalizador de reducción para obtener 1-(2,4-diclorofenil)-2-cloroetanol.
Reacción de N-alquilación: Este intermedio se somete a N-alquilación con imidazol para formar 1-[2-(2,4-diclorofenil)-2-hidroxietil]imidazol.
Eterificación: El intermedio se eterifica luego con cloruro de 2,6-diclorobencilo.
Acidificación: El producto se acidifica utilizando ácido nítrico para formar nitrato de this compound.
Recristalización y purificación: El nitrato de this compound crudo se recristaliza y purifica para obtener el producto final.
3. Análisis de las reacciones químicas
El this compound se somete a varias reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula de this compound.
Sustitución: El this compound puede sufrir reacciones de sustitución, particularmente involucrando el anillo de imidazol y los anillos aromáticos clorados. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.
Análisis De Reacciones Químicas
Isoconazole undergoes various chemical reactions, including:
Oxidation: Isoconazole can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the isoconazole molecule.
Substitution: Isoconazole can undergo substitution reactions, particularly involving the imidazole ring and the chlorinated aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Comparación Con Compuestos Similares
El isoconazol es similar a otros fármacos antifúngicos azólicos, como:
- Clotrimazol
- Miconazol
- Bifonazol
- Ketoconazol Lo que diferencia al this compound es su actividad de amplio espectro y su efectividad en el tratamiento de dermatofitos y levaduras. Además, el nitrato de this compound se puede utilizar en combinación con corticosteroides como la diflucortolona para mejorar su biodisponibilidad y sus efectos terapéuticos .
Propiedades
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIPASJGOJYODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24168-96-5 (nitrate) | |
| Record name | Isoconazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045447 | |
| Record name | Isoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27523-40-6 | |
| Record name | Isoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27523-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoconazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRI7WFR424 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does isoconazole nitrate exert its antifungal activity?
A: Isoconazole nitrate primarily targets the fungal cell membrane by inhibiting the synthesis of ergosterol, a crucial component for membrane integrity. [, , ] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. []
Q2: What is the evidence for isoconazole nitrate's effectiveness against bacterial superinfections in dermatomycoses?
A: Studies have shown that isoconazole nitrate exhibits a broad bacteriostatic and bactericidal action, even against methicillin-resistant Staphylococcus aureus (MRSA). [] This dual antifungal and antibacterial activity makes it particularly beneficial in treating dermatomycoses complicated by bacterial superinfections. [, , , ]
Q3: How does the combination of isoconazole nitrate with a corticosteroid, like diflucortolone valerate, enhance treatment outcomes in inflammatory dermatomycoses?
A: Combining isoconazole nitrate with diflucortolone valerate offers a two-pronged approach. While isoconazole nitrate targets the fungal infection, diflucortolone valerate provides rapid relief from inflammation, erythema, and pruritus often associated with these conditions. [, , , ] This synergistic effect not only improves patient comfort and compliance but also potentially reduces the risk of complications like bacterial superinfection due to scratching. [, , ]
Q4: Are there studies comparing the efficacy of isoconazole nitrate to other antifungal agents?
A: Yes, several studies have compared the efficacy of isoconazole nitrate with other antifungals. One study found isoconazole nitrate 1% cream to be as effective and safe as miconazole nitrate 2% cream in treating tinea pedis and tinea corporis/cruris. [] Another study showed comparable efficacy between isoconazole nitrate and clotrimazole for single-dose treatment of vaginal candidiasis. []
Q5: What is the molecular formula and weight of isoconazole nitrate?
A: The molecular formula of isoconazole nitrate is C18H14Cl4N2O•HNO3, and its molecular weight is 479.14 g/mol. [, ]
Q6: What spectroscopic techniques have been employed to characterize isoconazole nitrate?
A: Researchers have used various spectroscopic methods to analyze isoconazole nitrate, including Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and proton nuclear magnetic resonance spectroscopy (1H NMR). [] These techniques provide valuable information about the compound's functional groups, electronic transitions, and proton environments. []
Q7: How does the structure of isoconazole nitrate contribute to its antifungal activity?
A: The presence of a halogenated aromatic ring and an imidazole ring in the structure of isoconazole nitrate are crucial for its antifungal activity. [, ] The imidazole ring interacts with the heme iron in the active site of fungal cytochrome P450 enzymes, particularly CYP51, leading to the inhibition of ergosterol biosynthesis. []
Q8: What formulation strategies have been explored to enhance the bioavailability of isoconazole nitrate?
A: Researchers have investigated various formulations, including creams, solutions, sprays, and nanoemulsions, to improve the delivery and bioavailability of isoconazole nitrate. [, , ] Nanoemulsions, in particular, hold promise due to their ability to increase drug penetration through the skin barrier, thereby enhancing efficacy. []
Q9: What is known about the pharmacokinetics of isoconazole nitrate after topical application?
A: Studies have shown that isoconazole nitrate, applied topically, achieves high concentrations in the stratum corneum and persists for extended periods, even after treatment cessation. [, ] This persistence contributes to its long-lasting protective effect against reinfection. []
Q10: What is the safety profile of isoconazole nitrate?
A: Isoconazole nitrate is generally well-tolerated, with minimal systemic absorption after topical application. [] Local side effects, such as irritation, itching, or erythema, are infrequent and typically mild. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




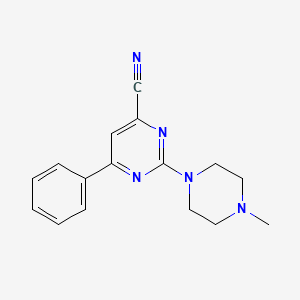
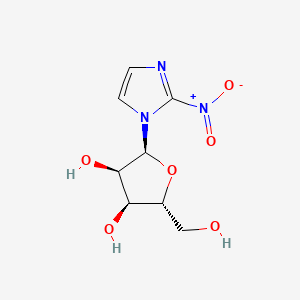
![24-[2-[Bis[2-(12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl)ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol](/img/structure/B1215795.png)
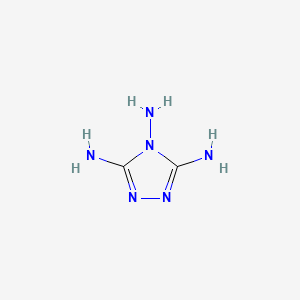
![2-[2-(Diaminomethylidenehydrazinylidene)ethylideneamino]guanidine](/img/structure/B1215798.png)
